molecular formula C17H19N3O3S B5752016 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide

4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide

Cat. No. B5752016
M. Wt: 345.4 g/mol
InChI Key: HNNBGVQPXLQNBT-UHFFFAOYSA-N
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Description

4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide, also known as FMPPT or S32006, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMPPT is a piperazine derivative that has been shown to exhibit promising pharmacological properties, including antidepressant and anxiolytic effects.

Mechanism of Action

The exact mechanism of action of 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is thought to act as a selective serotonin reuptake inhibitor (SSRI). This means that it inhibits the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, anxiety, and pain. By increasing the levels of serotonin in the brain, 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide may help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. In animal studies, 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to increase serotonin levels in the brain, as well as to increase the activity of certain brain regions that are involved in the regulation of mood and anxiety. 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. For example, 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels. Additionally, 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide may have off-target effects that could complicate data interpretation.

Future Directions

There are a number of potential future directions for research on 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide. One area of interest is the development of more potent and selective SSRI compounds based on the structure of 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide and its potential therapeutic applications. Finally, studies are needed to investigate the safety and efficacy of 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide in humans.
Conclusion
In conclusion, 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. While the exact mechanism of action of 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is not fully understood, it is thought to act as a selective serotonin reuptake inhibitor. 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to exhibit antidepressant and anxiolytic effects in animal models, and may have potential for the treatment of neuropathic pain. While there are some limitations to its use in lab experiments, 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide remains an important area of research for the development of new therapeutic compounds.

Synthesis Methods

The synthesis of 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide involves the reaction of 2-methoxyphenylpiperazine with 2-furoyl chloride in the presence of a base. The reaction yields 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide as a white solid with a melting point of 203-205°C. The purity of the compound can be further improved through recrystallization from ethanol.

Scientific Research Applications

4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. In particular, it has been shown to exhibit antidepressant and anxiolytic effects in animal models. 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has also been investigated for its potential use in the treatment of neuropathic pain, as well as its ability to modulate the activity of the serotonergic system.

properties

IUPAC Name

4-(furan-2-carbonyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-22-14-6-3-2-5-13(14)18-17(24)20-10-8-19(9-11-20)16(21)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNBGVQPXLQNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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